A Comprehensive Technical Guide to Dimethyl 2-oxosuccinate: Properties, Reactivity, and Applications
A Comprehensive Technical Guide to Dimethyl 2-oxosuccinate: Properties, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-oxosuccinate (DMOS), also known as dimethyl oxaloacetate, is a pivotal organic compound whose utility spans numerous scientific disciplines. With the chemical formula C₆H₈O₅, this α-keto-diester serves as a versatile and highly reactive intermediate in the synthesis of complex organic molecules.[1] Its unique structural arrangement, featuring a central ketone flanked by two methyl ester functionalities, imparts a distinct reactivity profile that is leveraged extensively in medicinal chemistry, materials science, and biological research.[1][2]
In the pharmaceutical sector, DMOS is a foundational building block for the synthesis of novel therapeutic agents, with its derivatives being explored for anticancer, antiviral, and anti-inflammatory properties.[1] For biochemists, it is an invaluable tool for interrogating metabolic pathways and studying enzyme kinetics, particularly enzymes involved in the citric acid cycle.[1][2] Furthermore, its capacity to participate in polymerization reactions makes it a candidate for the development of advanced functional polyesters.[1] This guide provides a detailed exploration of the physical and chemical properties of Dimethyl 2-oxosuccinate, offering field-proven insights into its reactivity, synthesis, and safe handling for the modern researcher.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound govern its behavior in both storage and reaction conditions. Understanding these properties is the first step in its effective application.
Key Identifiers and Properties
A summary of the essential physicochemical data for Dimethyl 2-oxosuccinate is presented below. These values are critical for experimental design, from calculating molar equivalents to selecting appropriate analytical techniques.
| Property | Value | Source(s) |
| IUPAC Name | dimethyl 2-oxobutanedioate | [2][3] |
| Synonyms | Dimethyl 2-oxosuccinate, Oxaloacetic acid dimethyl ester | [3] |
| CAS Number | 25007-54-9 | [1][2][4][5] |
| Molecular Formula | C₆H₈O₅ | [1][2][4] |
| Molecular Weight | 160.12 g/mol | [1][2] |
| Appearance | Colorless crystalline solid | [2][5] |
| Boiling Point | 218.1 ± 23.0 °C at 760 mmHg | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in water and organic solvents (e.g., alcohols, ethers) | [2] |
| Flash Point | 88.5 ± 22.7 °C | [4] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [3][4] |
| LogP | -0.38 | [4] |
| pKa (Predicted) | 7.92 ± 0.46 | [3] |
| InChI Key | ZOKLUHBZBGHBAB-UHFFFAOYSA-N | [1][2][5] |
The solubility of DMOS in both aqueous and common organic solvents is a direct consequence of its molecular structure. The two ester groups provide polar sites capable of hydrogen bonding with protic solvents like water and alcohols, while the overall carbon framework allows for miscibility with less polar media like ethers. This versatile solubility is a significant advantage in synthetic chemistry, allowing it to be used in a wide range of reaction conditions.
Molecular Structure
The structure of DMOS is the key to its reactivity. The electron-withdrawing nature of the adjacent ester groups significantly enhances the electrophilicity of the central ketone, making it a prime target for nucleophiles.
Caption: Standard experimental workflow for DMOS synthesis and characterization.
Section 3: Chemical Reactivity and Stability
The synthetic versatility of DMOS is rooted in its trifunctional nature. The reactivity is primarily dictated by the electrophilic character of its three carbonyl carbons.
Reactions at the Ketone Carbonyl: Selective Reduction
The ketone group is the most reactive site for reduction. This selectivity is a key synthetic advantage, as it allows for the formation of Dimethyl 2-hydroxysuccinate (dimethyl malate) while leaving the ester groups intact.
Causality: Hydride reagents like sodium borohydride (NaBH₄) are less reactive than agents like lithium aluminum hydride (LiAlH₄). NaBH₄ is sufficiently nucleophilic to attack the highly electrophilic ketone carbonyl but is generally unreactive towards the less electrophilic ester carbonyls under standard conditions. This difference in reactivity allows for high chemoselectivity.
Caption: Selective reduction of the ketone in DMOS.
Experimental Protocol: Selective Reduction of DMOS
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Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Dimethyl 2-oxosuccinate (1.0 eq) in anhydrous methanol (MeOH) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
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Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench: Carefully quench the reaction by slowly adding acetone or 1 M HCl at 0°C to destroy excess NaBH₄.
-
Workup: Concentrate the mixture under reduced pressure, then partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: Purify the resulting Dimethyl 2-hydroxysuccinate by flash column chromatography on silica gel.
Reactions at the Ester Carbonyls: Nucleophilic Acyl Substitution
The ester functionalities of DMOS are susceptible to nucleophilic attack, leading to substitution products. The adjacent ketone group enhances the electrophilicity of the ester carbons, facilitating these reactions. [2]
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Aminolysis: Primary and secondary amines readily react with DMOS under mild conditions to form amide derivatives. For example, benzylamine reacts smoothly at room temperature to yield the corresponding N-benzylamide with yields often exceeding 70%. [2]* Thiolysis: Thiols, being soft and highly effective nucleophiles, react rapidly to produce thioesters in high yields (75-90%). [2]* Hydrolysis: The stability of DMOS is pH-dependent. Under acidic conditions (pH 1-3), the ester groups undergo hydrolysis via a first-order kinetic process to yield the corresponding carboxylic acids. [2]
Key Reactivity Pathways
The multifunctional nature of DMOS allows for a diverse range of chemical transformations, making it a powerful synthetic intermediate.
Caption: Major reaction pathways available to Dimethyl 2-oxosuccinate.
Section 4: Synthesis and Applications
The preparation of DMOS is well-established, and its applications continue to expand, particularly in fields requiring complex molecular scaffolds.
Established Synthetic Routes
Two primary strategies are employed for the synthesis of DMOS and its analogs:
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Fischer Esterification: This classic method involves the direct esterification of 2-oxosuccinic acid (oxaloacetic acid) with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄). [1]The process follows the standard Fischer esterification mechanism.
-
Claisen Condensation: A more common and versatile laboratory-scale method involves the Claisen condensation between dimethyl oxalate and an acetate ester. [1]The reaction proceeds by forming an enolate from the acetate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), which then attacks the dimethyl oxalate.
Experimental Protocol: Synthesis via Claisen-type Condensation
-
Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) and cool to -78°C.
-
Addition: To the cold LDA solution, add a solution of methyl acetate (1.0 eq) in THF dropwise. Stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.
-
Condensation: Add a solution of dimethyl oxalate (1.1 eq) in THF dropwise to the enolate solution. Maintain the temperature at -78°C.
-
Reaction & Workup: After stirring for 1-2 hours, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature and perform a standard liquid-liquid extraction with ethyl acetate.
-
Purification: The combined organic layers are dried, concentrated, and the resulting crude product is purified via distillation or column chromatography to yield pure Dimethyl 2-oxosuccinate.
Applications in Research and Development
-
Pharmaceutical Synthesis: DMOS is a precursor for a wide array of heterocyclic compounds that form the core of many drug candidates. Its derivatives are being actively investigated as allosteric modulators for chemokine receptors, which could have significant therapeutic implications for inflammatory diseases and HIV. [1]* Metabolic Research: The structural similarity of DMOS to metabolic intermediates makes it an ideal substrate for studying enzymes. It has been used to probe the active site and mechanism of succinate dehydrogenase, a critical enzyme in the citric acid cycle and electron transport chain. [2]* Materials Science: The diester functionality allows DMOS to act as a monomer in condensation polymerization reactions. This has been explored for the synthesis of functional polyesters and novel polycyclic systems with potential applications as organic semiconductors. [1]
Section 5: Safety, Handling, and Storage
Proper handling and storage of DMOS are crucial for ensuring laboratory safety and maintaining the compound's integrity.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Source: Sigma-Aldrich[5]
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling DMOS.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [6]* Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust or mists. Use non-sparking tools and prevent the buildup of electrostatic charge. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended. [5][6]Keep away from heat, sparks, and open flames. [6]* First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. [6] * Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Seek medical attention. [6] * Inhalation: Move the individual to fresh air. If irritation persists, seek medical attention. [6]
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Conclusion
Dimethyl 2-oxosuccinate is more than a simple chemical reagent; it is a versatile molecular tool whose trifunctional nature provides a gateway to immense chemical complexity. Its well-defined reactivity, particularly the chemoselective nature of its ketone and ester groups, allows for precise and predictable synthetic transformations. For researchers in drug discovery, biochemistry, and materials science, a thorough understanding of the properties and reactivity detailed in this guide is essential for unlocking the full potential of this powerful intermediate. As synthetic methodologies continue to advance, the importance and application of Dimethyl 2-oxosuccinate in scientific innovation are set to grow even further.
References
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Chemsrc. (n.d.). Dimethyl 2-oxosuccinate | CAS#:25007-54-9. [Link]
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